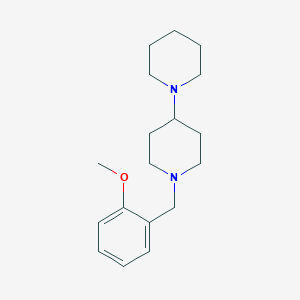
1'-(2-methoxybenzyl)-1,4'-bipiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methoxybenzyl)-1,4'-bipiperidine, also known as MBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to a class of compounds known as piperidines, which have been found to possess a wide range of biological activities. In
作用机制
The mechanism of action of 1'-(2-methoxybenzyl)-1,4'-bipiperidine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. 1'-(2-methoxybenzyl)-1,4'-bipiperidine has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood, cognition, and behavior. 1'-(2-methoxybenzyl)-1,4'-bipiperidine has also been found to modulate the activity of ion channels in the brain, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
1'-(2-methoxybenzyl)-1,4'-bipiperidine has been found to possess a wide range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory disorders. 1'-(2-methoxybenzyl)-1,4'-bipiperidine has also been found to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which are involved in the protection against oxidative damage.
实验室实验的优点和局限性
One of the major advantages of 1'-(2-methoxybenzyl)-1,4'-bipiperidine is its high potency and selectivity for its target receptors. It has been found to be highly effective in various in vitro and in vivo models of neurological disorders. However, one of the major limitations of 1'-(2-methoxybenzyl)-1,4'-bipiperidine is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo. It also has a short half-life, which limits its therapeutic efficacy.
未来方向
There are several future directions for research on 1'-(2-methoxybenzyl)-1,4'-bipiperidine. One of the major areas of research is the development of novel analogs of 1'-(2-methoxybenzyl)-1,4'-bipiperidine with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the elucidation of the molecular mechanism of action of 1'-(2-methoxybenzyl)-1,4'-bipiperidine, which will provide insights into its therapeutic potential. Furthermore, the therapeutic potential of 1'-(2-methoxybenzyl)-1,4'-bipiperidine in various neurological disorders such as depression, anxiety, and schizophrenia needs to be explored further. Finally, the safety and toxicity of 1'-(2-methoxybenzyl)-1,4'-bipiperidine need to be evaluated in preclinical and clinical studies before it can be considered for therapeutic use.
Conclusion:
In conclusion, 1-(2-methoxybenzyl)-1,4'-bipiperidine is a promising chemical compound with potential therapeutic applications in various neurological disorders and cancer therapy. Its high potency and selectivity for its target receptors make it a promising candidate for drug development. However, further research is needed to elucidate its molecular mechanism of action, develop novel analogs with improved pharmacokinetic and pharmacodynamic properties, and evaluate its safety and toxicity in preclinical and clinical studies.
合成方法
The synthesis of 1'-(2-methoxybenzyl)-1,4'-bipiperidine involves the reaction between 1,4'-bipiperidine and 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 1'-(2-methoxybenzyl)-1,4'-bipiperidine.
科学研究应用
1'-(2-methoxybenzyl)-1,4'-bipiperidine has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective properties. It has been studied extensively for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy. 1'-(2-methoxybenzyl)-1,4'-bipiperidine has also been found to possess anticancer properties and has been studied for its potential use in cancer therapy.
属性
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-piperidin-1-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-21-18-8-4-3-7-16(18)15-19-13-9-17(10-14-19)20-11-5-2-6-12-20/h3-4,7-8,17H,2,5-6,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOOODXWOLPCQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC(CC2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methoxyphenyl)methyl]-4-piperidin-1-ylpiperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-5-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrimidine](/img/structure/B5652480.png)

![1-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}imidazolidin-2-one](/img/structure/B5652511.png)
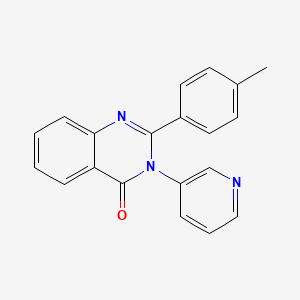
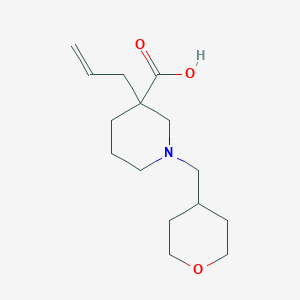
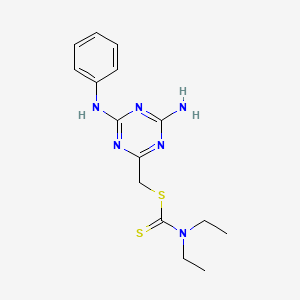
![2-cyclobutyl-N-{rel-(3R,4S)-4-cyclopropyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}acetamide hydrochloride](/img/structure/B5652536.png)
![N'-(1-methyl-4-piperidinylidene)-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5652537.png)
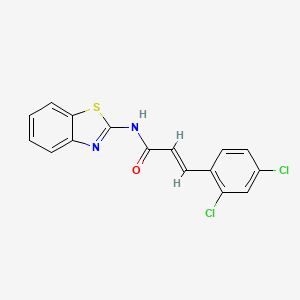

![1,9-dimethyl-10-oxo-N-(2-phenylethyl)-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide](/img/structure/B5652547.png)
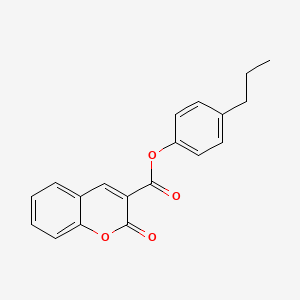

![(3aR*,9bR*)-2-[(2-butyl-1H-imidazol-4-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5652577.png)